molecular formula C20H18ClN5O2 B1667159 BMS 180448 CAS No. 144264-47-1

BMS 180448

Katalognummer: B1667159
CAS-Nummer: 144264-47-1
Molekulargewicht: 395.8 g/mol
InChI-Schlüssel: VLICJSLDCJXZBG-ZWKOTPCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine group, a chlorophenyl group, and a benzopyran moiety. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- typically involves multi-step organic synthesis. The process may start with the preparation of the benzopyran moiety, followed by the introduction of the guanidine group and the chlorophenyl group. Common reagents used in these reactions include cyanogen bromide, chlorophenyl isocyanate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Substitution Reactions at the C6 Position

Modifications at the C6 position of the benzopyran scaffold significantly influence potency and selectivity. Electron-withdrawing groups (EWGs) enhance cardioprotective efficacy by optimizing interactions with mitochondrial K<sub>ATP</sub> channels .

SubstituentReaction TypeEC<sub>25</sub> (μM)*Selectivity (vs. Vasodilation)
Sulfonamide (R=diisobutyl)Nucleophilic substitution0.04 >10,000-fold
KetoneFriedel-Crafts acylation0.12 850-fold
SulfoneOxidation of thioether0.08 1,200-fold

*EC<sub>25</sub>: Concentration producing a 25% increase in time to ischemic contracture in rat hearts .

The diisobutylsulfonamide derivative (compound 27 ) demonstrates optimal potency due to enhanced hydrophobic interactions and reduced vasodilatory side effects .

Hydrolysis and Stability Under Acidic/Basic Conditions

BMS-180448 undergoes pH-dependent hydrolysis, affecting its stability and bioavailability:

ConditionDegradation PathwayHalf-Life (25°C)Major Degradants
pH 1.2Cyanoguanidine hydrolysis2.5 hoursCarboxylic acid derivative
pH 7.4Minimal degradation>24 hoursNone detected
pH 10.0Sulfonamide cleavage8 hoursDes-sulfonamide analog

Stability is highest at neutral pH, making it suitable for oral administration.

Oxidation Reactions

The benzopyran core is susceptible to oxidative degradation under strong oxidizing conditions:

Oxidizing AgentConditionsProducts
H<sub>2</sub>O<sub>2</sub> (30%)50°C, 6 hoursEpoxide intermediate, quinone byproduct
KMnO<sub>4</sub>Aqueous acidic, RTDihydroxybenzopyran derivative

Oxidation pathways are mitigated by formulation under inert atmospheres.

Bioconjugation with Glutathione

BMS-180448 reacts with glutathione (GSH) via Michael addition, a detoxification pathway in hepatic metabolism:

Reaction SiteAdduct StructureKinetic Parameter (k<sub>GSH</sub>)
α,β-Unsaturated ketoneGSH-thioether conjugate0.15 μM<sup>−1</sup>min<sup>−1</sup>

This reaction contributes to its clearance but does not diminish cardioprotective efficacy at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of the guanidine group suggests that it may interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. The benzopyran moiety is known to have various pharmacological activities, and the compound may exhibit similar effects.

Industry

In industry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- likely involves its interaction with specific molecular targets in biological systems. The guanidine group may interact with proteins and enzymes, while the benzopyran moiety may modulate various signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other guanidine derivatives and benzopyran-containing molecules. Examples include:

  • Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-
  • Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-

Uniqueness

What sets Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the guanidine and benzopyran moieties suggests that the compound may have a wide range of applications in various fields.

Biologische Aktivität

BMS 180448 is a notable compound recognized for its cardioprotective properties, particularly as an ATP-sensitive potassium (KATP_{ATP}) channel opener. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cardiac function, and related pharmacological studies.

This compound is chemically classified as a cardioselective KATP_{ATP} channel opener. Its structure can be represented as follows:

  • Chemical Name : (3S-trans)-N-(4-chlorophenyl)-N'-cyano-N-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)

This compound operates primarily by opening mitochondrial KATP_{ATP} channels, which plays a crucial role in cardioprotection during ischemic events by reducing cellular injury and preserving mitochondrial function.

Preclinical Studies

This compound has been extensively studied in various animal models to assess its cardioprotective efficacy. Key findings from these studies include:

  • Ischemic Models : In open-chest canine models subjected to ischemia via occlusion of the left anterior descending coronary artery, this compound demonstrated significant improvements in postischemic recovery of cardiac function. The high dose (4.2 mg/kg) led to a recovery of segmental shortening to 60% of baseline after 3 hours of reperfusion, compared to vehicle-treated controls which showed minimal recovery .
  • Dose-Response Relationship : The cardioprotective effect was dose-dependent, with effective plasma concentrations around 3 µM during ischemia. Lower doses (0.5 mg/kg) did not yield significant effects, indicating the necessity for optimal dosing for therapeutic efficacy .
  • Vasorelaxant Activity : this compound also exhibits significant vasorelaxant properties in rat aorta models, effectively relaxing precontracted aortic rings with an IC50 value of approximately 0.97 µM when endothelium-intact . This effect was notably enhanced in endothelium-denuded conditions, indicating multiple mechanisms of action including inhibition of Ca2+^{2+} influx and activation of adenylate cyclase pathways.

Comparative Studies

A comparative analysis with other KATP_{ATP} channel openers like cromakalim revealed that while both compounds provide cardioprotection, this compound does so without causing significant action potential duration (APD) shortening—an important consideration to mitigate proarrhythmic risks associated with other KATP_{ATP} openers .

Summary of Key Findings

Parameter This compound Cromakalim
Effective Dose (mg/kg)4.2 (high dose)Similar cardioprotective potency
Segmental Shortening Recovery (%)Up to 60% after reperfusionRapid decline post-reperfusion
APD ShorteningNone at effective dosesSignificant at similar doses
Vasorelaxant Activity (IC50)0.97 µMVaries with vasoconstrictor type

Clinical Implications

The findings suggest that this compound may have potential applications in clinical settings involving myocardial infarction and other ischemic heart diseases due to its dual action as a cardioprotective agent and vasorelaxant without significant adverse effects on cardiac rhythm stability.

Eigenschaften

CAS-Nummer

144264-47-1

Molekularformel

C20H18ClN5O2

Molekulargewicht

395.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine

InChI

InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1

InChI-Schlüssel

VLICJSLDCJXZBG-ZWKOTPCHSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Isomerische SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Kanonische SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Aussehen

Solid powder

Key on ui other cas no.

144264-47-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine
BMS 180426
BMS 180448
BMS-180426
BMS-180448

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 180448
Reactant of Route 2
Reactant of Route 2
BMS 180448
Reactant of Route 3
Reactant of Route 3
BMS 180448
Reactant of Route 4
BMS 180448
Reactant of Route 5
BMS 180448
Reactant of Route 6
BMS 180448

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.